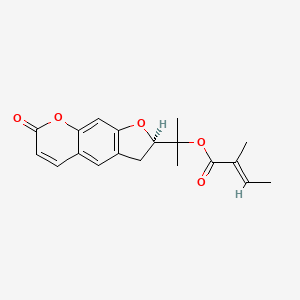

Nodakenetin Tiglate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nodakenetin Tiglate is a natural product found in Heracleum candolleanum with data available.

Aplicaciones Científicas De Investigación

1. Role in Crohn’s Disease Pathogenesis

Nodakenetin Tiglate, associated with the NOD2 gene, is pivotal in Crohn's disease pathogenesis. Research indicates that mutations in NOD2, an intracellular receptor for bacterial peptidoglycans, lead to diminished mucosal α-defensin expression. This decrease in α-defensins, especially prominent in individuals with NOD2 mutations, may partially explain the mucosal inflammation and ileal involvement characteristic of Crohn’s disease (Wehkamp et al., 2004).

2. Influence on Liver Metastases of Neuroendocrine Tumors

A study has highlighted the potential of Nodakenetin Tiglate in differentiating primary small bowel (SBNETs) and pancreatic neuroendocrine tumors (PNETs) based on the expression of specific genes in metastases. This distinction is crucial for determining the primary tumor site, which is often unknown without exploratory surgery. The research has successfully employed a gene expression algorithm with high accuracy, thus showcasing a possible application of Nodakenetin Tiglate in clinical decision-making (Sherman et al., 2014).

3. Association with Spontaneous Bacterial Peritonitis in Liver Cirrhosis

Research has unveiled that polymorphisms in the TLR2 gene, in conjunction with the NOD2 gene, are significantly associated with an increased risk for spontaneous bacterial peritonitis (SBP) in patients with liver cirrhosis. The presence of both TLR2 and NOD2 risk variants considerably heightens the risk for SBP, suggesting an essential role of Nodakenetin Tiglate in the susceptibility and pathogenesis of SBP in cirrhotic patients (Nischalke et al., 2011).

4. Involvement in Left-Right Patterning Defects

Variants in NODAL, closely related to Nodakenetin Tiglate, have been implicated in congenital left-right (LR) axis patterning defects or heterotaxy. Research has identified variants in NODAL associated with a higher occurrence of pulmonary valve atresia and demonstrated that these variants result in impaired signaling, potentially contributing to sporadic human LR patterning defects (Mohapatra et al., 2009).

5. Impact on Transplant-Related Mortality and Graft-Versus-Host Disease

Studies have revealed that mutations in the NOD2/CARD15 gene, which are associated with a diminished nuclear factor-kappaB response to bacterial cell wall products, significantly influence transplant-related mortality and graft-versus-host disease (GvHD) following allogeneic stem cell transplantation. The presence of mutated alleles in both donors and recipients notably increases the risk, highlighting the potential impact of Nodakenetin Tiglate in the pathophysiology of GvHD and its relevance in risk assessment or donor selection for transplantation (Holler et al., 2004).

Propiedades

Número CAS |

106974-21-4 |

|---|---|

Nombre del producto |

Nodakenetin Tiglate |

Fórmula molecular |

C19H20O5 |

Peso molecular |

328.4 g/mol |

Nombre IUPAC |

2-[(2R)-7-oxo-2,3-dihydrofuro[3,2-g]chromen-2-yl]propan-2-yl (E)-2-methylbut-2-enoate |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)16-9-13-8-12-6-7-17(20)23-14(12)10-15(13)22-16/h5-8,10,16H,9H2,1-4H3/b11-5+/t16-/m1/s1 |

Clave InChI |

HHNCJFKRMZDTHW-QHQPLOKBSA-N |

SMILES isomérico |

C/C=C(\C)/C(=O)OC(C)(C)[C@H]1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |

SMILES |

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |

SMILES canónico |

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=C3C(=C2)C=CC(=O)O3 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4aS,9bR)-2,8-dimethyl-5-(4-nitrophenyl)sulfonyl-1,2,3,4,4a,9b-hexahydropyrido[4,3-b]indol-2-ium;chloride](/img/structure/B1649804.png)

![1-[(2,4-Dichlorophenyl)methyl]pyridin-1-ium-4-amine;chloride](/img/structure/B1649805.png)

![11H-Isoindolo[2,1-a]quinazolin-12-ium-5-amine;bromide](/img/structure/B1649806.png)

![3-Bromo-4-{[(1-cyclopropylethyl)carbamoyl]methoxy}benzoic acid](/img/structure/B1649811.png)

![N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B1649816.png)

![N-[2-[acetyl(benzyl)amino]ethyl]-N-benzylacetamide](/img/structure/B1649819.png)

![4-Amino-N-[2-[(4-ethoxyphenyl)methylamino]ethyl]-1,2,5-oxadiazol-5-ium-3-carboxamide;chloride](/img/structure/B1649822.png)